molecular formula C23H21NO4 B290309 N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B290309
M. Wt: 375.4 g/mol
InChI Key: SLQRTGWDGTZJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BMDP, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. BMDP has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their levels, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a range of effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause changes in behavior, such as increased locomotor activity and decreased anxiety. N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is its ability to selectively target specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and cognition. However, one limitation of using N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is its potential for abuse, which can lead to ethical concerns in animal studies.

Future Directions

There are several future directions for the study of N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the structure-activity relationships of various compounds. This could lead to the development of new drugs with improved efficacy and fewer side effects. Overall, the study of N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has the potential to contribute to our understanding of the brain and its role in behavior and cognition.

Synthesis Methods

N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to yield 1-(3,4-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with benzoyl chloride to yield N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been used in scientific research as a tool to study the structure-activity relationships of various compounds. It has also been used in the development of new drugs and as a reference standard in analytical chemistry. N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has shown potential as a treatment for depression and anxiety disorders due to its ability to modulate the levels of neurotransmitters in the brain.

properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H21NO4/c1-27-20-13-8-16(14-21(20)28-2)15-22(25)24-19-11-9-18(10-12-19)23(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,25)

InChI Key

SLQRTGWDGTZJHE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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